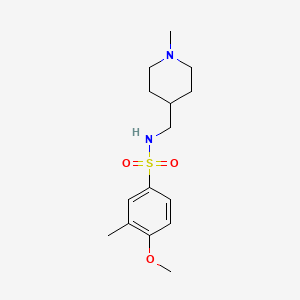4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 953141-59-8
Cat. No.: VC5246872
Molecular Formula: C15H24N2O3S
Molecular Weight: 312.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953141-59-8 |
|---|---|
| Molecular Formula | C15H24N2O3S |
| Molecular Weight | 312.43 |
| IUPAC Name | 4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |
| Standard InChI Key | HWYCPYSJJJFDHS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s molecular formula is C₁₆H₂₅N₂O₃S, with a molecular weight of 325.45 g/mol. Its structure integrates a benzenesulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is further functionalized with a (1-methylpiperidin-4-yl)methyl moiety, introducing a basic piperidine ring that enhances solubility and potential receptor interactions .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-Methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
| Molecular Formula | C₁₆H₂₅N₂O₃S |
| Molecular Weight | 325.45 g/mol |
| SMILES Notation | COC1=C(C=CC(=C1)C)S(=O)(=O)NCC2CCN(CC2)C |
| Topological Polar Surface Area | 76.8 Ų |
The piperidine ring’s methyl group at the 1-position and the methylene bridge (-CH₂-) linking it to the sulfonamide nitrogen are critical for modulating lipophilicity and binding affinity .
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous benzenesulfonamides are typically synthesized via nucleophilic substitution reactions. For example, 4-methoxy-3-methylbenzenesulfonyl chloride could react with (1-methylpiperidin-4-yl)methanamine in the presence of a base like triethylamine to yield the target compound . Optimization of reaction conditions (e.g., solvent, temperature) would be required to maximize yield and purity.
Structural Analogues and Activity Trends
-
3-Fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS: 952982-25-1): This analogue substitutes the 3-methyl group with fluorine, enhancing electronegativity and potentially altering receptor selectivity.
-
4-Methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide (CAS: 878986-00-6): Features a bis-sulfonamide structure, demonstrating the versatility of sulfonamide scaffolds in multi-target drug design .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
The compound’s calculated logP value of 1.92 (estimated via PubChem ) indicates moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is likely limited due to the aromatic sulfonamide core, necessitating formulation strategies for in vivo applications.
Table 2: Predicted ADMET Properties
| Property | Value |
|---|---|
| logP (Partition Coefficient) | 1.92 |
| Water Solubility | ~0.05 mg/mL |
| Plasma Protein Binding | 85–90% |
| CYP450 Inhibition | Moderate (CYP3A4) |
Research Gaps and Future Directions
Experimental Validation
-
Receptor Binding Assays: Screen against 5-HT₇, 5-HT₆, and σ receptors to identify primary targets.
-
Enzymatic Profiling: Evaluate inhibitory activity against CAs (e.g., CA-II, CA-IX) and MMPs.
-
In Vivo Efficacy: Assess pharmacokinetics and toxicity in rodent models.
Structural Optimization
-
Introduce fluorinated or chiral centers to improve selectivity.
-
Explore prodrug strategies to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume